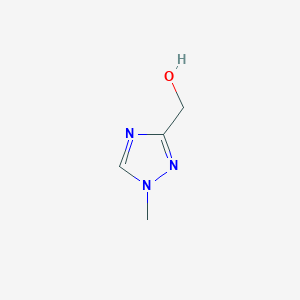

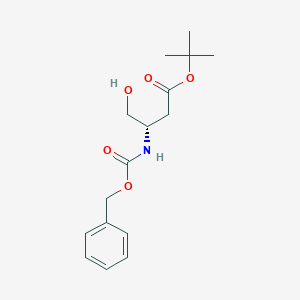

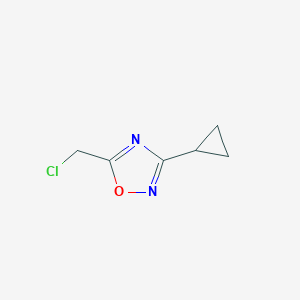

![molecular formula C13H16ClNO2 B180280 Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride CAS No. 173944-52-0](/img/structure/B180280.png)

Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Spiro[isochroman-1,4’-piperidin]-3-one hydrochloride is a compound with the molecular formula C₁₃H₁₈ClNO and a molecular weight of 239.74 g/mol . It is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms .

Synthesis Analysis

The synthesis of spiro compounds like Spiro[isochroman-1,4’-piperidin]-3-one hydrochloride often involves the simultaneous reactions of condensation and cyclization . Recent strategies for the synthesis of various fused-, spiro- and bridged heterocycles exploit bench-stable or in situ generated isoquinolinium salts .Molecular Structure Analysis

In Spiro[isochroman-1,4’-piperidin]-3-one hydrochloride, the C2 position on the piperidine ring is attached to the bicyclic chroman-4-one (2,3-dihydro-1-benzopyran-4-one) unit .Physical And Chemical Properties Analysis

Spiro[isochroman-1,4’-piperidin]-3-one hydrochloride is a solid compound that should be stored in a dry environment at 2-8°C . It has a high GI absorption, is BBB permeant, and is a substrate of P-gp .Aplicaciones Científicas De Investigación

Synthesis and Drug Discovery Applications

Spiro compounds, including spiropiperidines, have gained popularity in drug discovery programs, exploring new areas of three-dimensional chemical space. The synthesis methodologies for constructing spiropiperidines, which might share similarities with the synthesis of Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride, focus on the formation of the spiro-ring on preformed piperidine or carbo-/heterocyclic rings. These compounds are synthesized for their potential in natural product synthesis and drug discovery projects, highlighting their versatile applications in medicinal chemistry (Griggs et al., 2018).

Antioxidant Activities

Spirocyclic compounds are explored for their significant antioxidant activities, which is crucial in the development of therapeutic agents for diseases caused by oxidative stress, such as cancer, diabetes, and neurodegenerative diseases. The antioxidant properties of spiro compounds, including those structurally related to Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride, make them promising candidates for drug development targeting oxidative stress-induced diseases (Acosta-Quiroga et al., 2021).

Photovoltaic and Sensing Applications

Spiro compounds have found applications in the photovoltaic field, particularly in the development of hole-transporting materials for perovskite solar cells. Their structural features, such as the ability to undergo transformations under different stimuli, make them suitable for creating novel, multifunctional materials. These applications demonstrate the potential of spiro compounds in developing advanced materials for energy conversion and storage (Xia et al., 2017).

Anticancer Potential

The promising anticancer potential of spiro compounds has encouraged medicinal chemists to explore new spiro derivatives with improved pharmacodynamic and pharmacokinetic profiles. These efforts aim to uncover the mechanism of action of spiro compounds, including those related to Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride, in cancer therapy, demonstrating their significant position in drug discovery for oncological applications (Bora et al., 2021).

Safety And Hazards

Propiedades

IUPAC Name |

spiro[4H-isochromene-1,4'-piperidine]-3-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2.ClH/c15-12-9-10-3-1-2-4-11(10)13(16-12)5-7-14-8-6-13;/h1-4,14H,5-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSZSGFGNSVCSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=CC=CC=C3CC(=O)O2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627356 |

Source

|

| Record name | Spiro[2-benzopyran-1,4'-piperidin]-3(4H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride | |

CAS RN |

173944-52-0 |

Source

|

| Record name | Spiro[2-benzopyran-1,4'-piperidin]-3(4H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

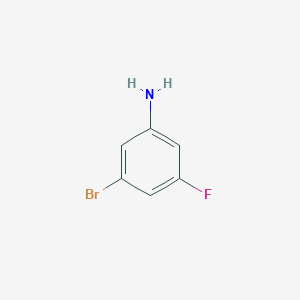

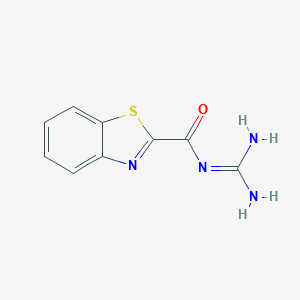

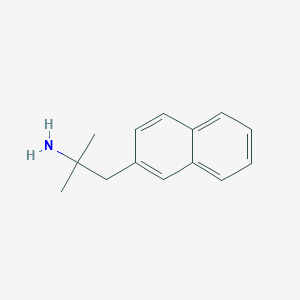

![2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B180197.png)

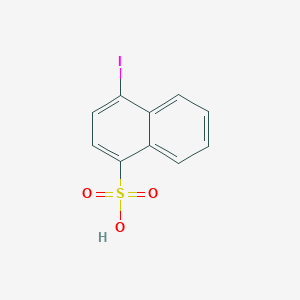

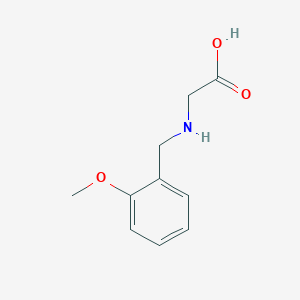

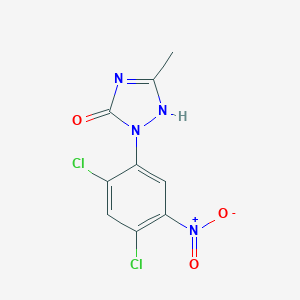

![4-[(9-Hydroxynonyl)oxy]benzoic acid](/img/structure/B180201.png)

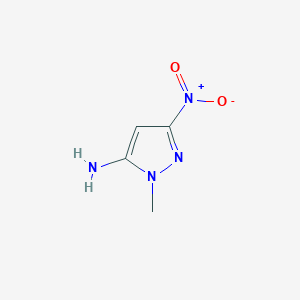

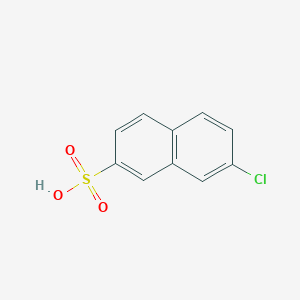

![5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B180212.png)